2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a fused benzo-thiadiazine core. Its structure features a 3-fluoro-4-methylphenyl substituent at position 2 and a 3-nitrobenzyl group at position 2.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S/c1-14-9-10-16(12-18(14)22)24-21(26)23(13-15-5-4-6-17(11-15)25(27)28)19-7-2-3-8-20(19)31(24,29)30/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBWVMYUJJAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include the formation of the thiadiazine core followed by the introduction of various substituents. The general synthetic route includes:
- Formation of Thiadiazine Core : Utilizing thioketones and hydrazines.
- Substitution Reactions : Introducing the 3-fluoro-4-methylphenyl and 3-nitrobenzyl groups through electrophilic aromatic substitution.
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial , antitumor , and anti-inflammatory agent .
Antimicrobial Activity
Studies have shown that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:
- In vitro assays against various bacterial strains demonstrated that compounds with similar structures to the target compound showed inhibition zones comparable to standard antibiotics.
- A study indicated that compounds with electron-withdrawing groups (like nitro) enhance activity against Gram-positive bacteria due to increased lipophilicity and membrane penetration.
Antitumor Activity
Research has highlighted the potential of thiadiazines in cancer treatment:
- Cell line studies revealed that certain derivatives induce apoptosis in cancer cells, likely through modulation of apoptotic pathways.
- The presence of the nitro group is believed to play a crucial role in enhancing cytotoxicity by generating reactive oxygen species (ROS) within tumor cells.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented:
- In animal models, administration of similar thiadiazine derivatives resulted in reduced markers of inflammation (e.g., TNF-alpha and IL-6).
- Mechanistic studies suggest that these compounds may inhibit the NF-kB pathway, leading to decreased inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Increases antimicrobial and antitumor activity |
| Fluoro Group | Enhances lipophilicity and membrane penetration |
| Methyl Group | Modulates electronic properties affecting receptor binding |
Case Studies
Several case studies have been published detailing the biological evaluation of related compounds:
- Case Study 1 : A derivative with a similar structure was tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent antitumor activity.
- Case Study 2 : An investigation into the anti-inflammatory effects revealed that a related compound significantly reduced paw edema in rat models when administered at specific dosages.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
*Calculated based on molecular formulas.
Key Observations:
- Core Heterocycle: The target compound and share a benzo-thiadiazine core, whereas features a pyrido-thiadiazine core, which may alter electronic properties and binding affinities .
- Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound introduces steric bulk and electron-withdrawing effects compared to the ethyl group in . The 3-nitrobenzyl substituent (target) vs. 4-nitrobenzyl () affects spatial orientation and nitro group reactivity .
- Functional Group Diversity: Methylsulfanyl in enhances lipophilicity, while the carboxamide in adds hydrogen-bonding capacity, suggesting divergent applications .
Physicochemical and Electronic Properties
- Electronic Effects: The 3-nitrobenzyl group in the target compound introduces strong electron-withdrawing effects, which may polarize the thiadiazine ring more significantly than the 4-nitrobenzyl group in . Computational studies on demonstrate that nitro and halide substituents significantly alter molecular electrostatic potentials (MEPs), suggesting similar trends in the target compound .
- Solubility and Stability: Fluorine and nitro groups in the target compound likely reduce aqueous solubility compared to (methylsulfanyl) or (ethyl), though methyl groups may mitigate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
